MagnesiuM Phenoxyacetate Dihydrate

Description

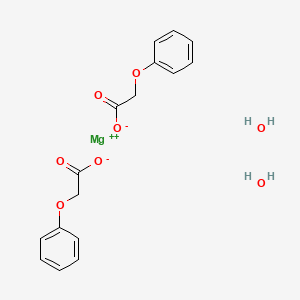

Magnesium Phenoxyacetate Dihydrate (CAS 76172-73-1) is a hydrated magnesium salt of phenoxyacetic acid, with the chemical formula Mg(C₈H₇O₃)₂·2H₂O . It is part of a broader class of phenoxyacetate salts, which include sodium, allyl, and methyl derivatives. The dihydrate designation indicates two water molecules incorporated into its crystalline structure, which can influence solubility, stability, and performance in industrial or medicinal contexts .

Properties

CAS No. |

76172-73-1 |

|---|---|

Molecular Formula |

C8H10MgO4 |

Molecular Weight |

194.47 g/mol |

IUPAC Name |

magnesium;2-phenoxyacetate;dihydrate |

InChI |

InChI=1S/C8H8O3.Mg.H2O/c9-8(10)6-11-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,9,10);;1H2 |

InChI Key |

IUVRIEVVSAMEIG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCC(=O)[O-].C1=CC=C(C=C1)OCC(=O)[O-].O.O.[Mg+2] |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)O.O.[Mg] |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Magnesium Phenoxyacetate Dihydrate, as a magnesium compound, primarily targets the biochemical processes that require magnesium as a co-factor. Magnesium is the fourth most common cation in the body and the second most common intracellular cation after potassium. It plays a fundamental role in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis.

Mode of Action

The compound interacts with its targets by providing the necessary magnesium ions for various biochemical reactions. These include hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release. In many of its actions, magnesium has been likened to a physiological calcium antagonist.

Biochemical Pathways

The affected pathways are numerous due to the extensive role of magnesium in the body. It is involved in energy metabolism, nucleic acid synthesis, and several other processes. The central role of magnesium within the chlorophyll molecule and as a co-factor for the enzymes in the 12 transphosphorylation reactions in photosynthesis makes it probably the most important inorganic element in the production of food and fossil fuels.

Pharmacokinetics

It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%). Ninety percent of this intracellular magnesium is bound to organic matrices. Equilibrium between tissue pools is reached slowly with a half-life for the majority of radiolabeled magnesium varying between 41 and 181 days.

Action Environment

The action, efficacy, and stability of Magnesium Phenoxyacetate Dihydrate can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and conditions to avoid hygroscopicity should be avoided. The compound’s action can also be influenced by the individual’s diet, as magnesium absorption is inversely proportional to intake.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₆H₁₄MgO₆·2H₂O

- Molecular Weight : 326.584 g/mol

- CAS Number : 76172-73-1

The compound is characterized by its dihydrate form, which enhances its solubility and stability in aqueous environments, making it suitable for various applications.

Pharmaceutical Applications

1. Lipid-Lowering Agent

Magnesium Phenoxyacetate Dihydrate has been studied for its potential as a lipid-lowering agent. Research indicates that compounds similar to magnesium phenoxyacetate can modulate PPAR delta receptors, which are involved in lipid metabolism. The therapeutic implications include:

- Treatment of Dyslipidemia : The compound may help manage conditions such as hypercholesterolemia and obesity by lowering serum levels of low-density lipoproteins (LDL) and triglycerides .

- Cardiovascular Health : Its use in formulations aimed at reducing blood pressure and improving overall cardiovascular health is being explored .

2. Dialysis Solutions

Magnesium salts, including magnesium phenoxyacetate, play a crucial role in dialysis treatments. They are used to regulate electrolyte balance and pH levels in dialysis fluids, which are essential for patients undergoing hemodialysis or peritoneal dialysis. The presence of magnesium helps maintain the physiological balance of electrolytes, thereby improving patient outcomes .

Biochemical Research Applications

1. Antioxidant Studies

Recent studies have highlighted the antioxidant properties of magnesium phenoxyacetate derivatives. These compounds exhibit significant radical scavenging activity, making them candidates for further exploration in antioxidant research and therapeutic contexts . The potential applications include:

- Food Preservation : Utilizing antioxidant properties to enhance the shelf life of food products.

- Pharmaceutical Development : Incorporating antioxidants into drug formulations to improve stability and efficacy.

Case Study 1: Lipid Metabolism Modulation

A study demonstrated that magnesium phenoxyacetate could effectively lower triglyceride levels in animal models, indicating its potential utility in treating metabolic disorders related to lipid metabolism. The results showed a significant reduction in serum triglyceride levels after administration over a specified period .

Case Study 2: Dialysate Composition

Research conducted on the composition of dialysates revealed that magnesium phenoxyacetate contributes positively to the pH regulation and electrolyte balance required during dialysis treatment. This study emphasized the importance of magnesium salts in improving patient comfort and treatment efficacy .

Comparison with Similar Compounds

Table 1: Hydration State Comparison

| Compound | Hydration State | Key Property | Application Insight |

|---|---|---|---|

| Mg Stearate Monohydrate | 1 H₂O | Low porosity, high compression force | Tablet lubricant |

| Mg Stearate Dihydrate | 2 H₂O | Balanced lubricity, reduced over-lubrication | Stable formulation additive |

| Mg Phenoxyacetate Dihydrate | 2 H₂O | Likely moderate solubility/stability | Potential pharmaceutical use |

Phenoxyacetate Salts

- Sodium Phenoxyacetate (CAS 3598-16-1): As a sodium salt, it likely has higher aqueous solubility than the magnesium counterpart, making it suitable for liquid formulations. Sodium salts are often preferred in electrolytes or buffers .

- Allyl Phenoxyacetate (CAS 7493-74-5): Primarily used in fragrances, with safety assessments by the Research Institute for Fragrance Materials (RIFM). Its allyl group introduces volatility, contrasting with Magnesium Phenoxyacetate Dihydrate’s non-volatile, solid-state utility .

Table 2: Phenoxyacetate Salt Comparison

| Compound | Cation | Key Difference | Primary Application |

|---|---|---|---|

| Magnesium Phenoxyacetate Dihydrate | Mg²⁺ | Hydrated, solid-state stability | Formulation additive |

| Sodium Phenoxyacetate | Na⁺ | High solubility | Liquid formulations |

| Allyl Phenoxyacetate | Allyl | Volatile, aromatic | Fragrance industry |

Other Magnesium Salts

- Magnesium Stearate Hydrates : These are widely used as lubricants in pharmaceuticals. The dihydrate form balances lubrication efficiency with minimal ejection force, whereas the anhydrate requires lower compression forces but risks over-lubrication .

- EDTA Magnesium Salts (e.g., C₁₀H₁₂K₂MgN₂O₈): These chelating agents bind metal ions, useful in stabilizers or anticoagulants. Their complex structures contrast with the simpler phenoxyacetate anion, which lacks chelation capacity .

- Magnesium Benzoate Trihydrate (CAS 553-70-8): Contains a benzoate anion, offering antimicrobial properties. The trihydrate’s additional water molecule may enhance solubility compared to Magnesium Phenoxyacetate Dihydrate .

Table 3: Magnesium Salt Comparison

| Compound | Anion | Key Property | Application |

|---|---|---|---|

| Magnesium Phenoxyacetate Dihydrate | Phenoxyacetate | Moderate lubrication | Formulation stability |

| Magnesium Stearate Dihydrate | Stearate | Lubricity balance | Tablet manufacturing |

| EDTA Dipotassium Magnesium Salt | EDTA | Chelation ability | Stabilizers, anticoagulants |

| Magnesium Benzoate Trihydrate | Benzoate | Antimicrobial | Preservatives |

Structural Analogs

- Magnesium Maleate Dihydrate (C₄H₄MgO₅): A dicarboxylate salt with higher solubility in polar solvents due to its carboxylic groups. Unlike phenoxyacetate, maleate’s structure lacks aromaticity, reducing lipophilicity .

- Magnesium Hexafluoroacetylacetonate Dihydrate (C₁₀H₂F₁₂MgO₄·2H₂O): Used in chemical vapor deposition (CVD) processes. Its fluorinated structure contrasts sharply with phenoxyacetate’s phenyl group, highlighting versatility in magnesium’s coordination chemistry .

Key Research Findings

- Hydration states critically influence magnesium salts’ performance. For instance, magnesium stearate dihydrate reduces over-lubrication by 15–20% compared to the anhydrous form .

- Magnesium ions can alter crystal phases in solutions; low Mg²⁺ concentrations favor calcium pyrophosphate dihydrate (CPPD) formation, relevant in biomedical contexts like joint calcification .

- Safety profiles vary widely: Allyl Phenoxyacetate requires strict usage limits in fragrances, whereas magnesium salts like phenoxyacetate dihydrate are likely safer in controlled formulations .

Q & A

Q. What are the recommended methods for synthesizing Magnesium Phenoxyacetate Dihydrate in a laboratory setting?

A common approach involves reacting magnesium hydroxide or magnesium oxide with phenoxyacetic acid in aqueous media under controlled pH (e.g., 6–8) and temperature (e.g., 50–70°C). The dihydrate form is typically obtained through slow crystallization at reduced temperatures (4–10°C) to stabilize water molecules in the crystal lattice. Post-synthesis purification may include recrystallization from ethanol-water mixtures, followed by vacuum drying to remove residual solvents .

Q. How can the purity and stoichiometry of Magnesium Phenoxyacetate Dihydrate be quantitatively assessed?

Use inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify magnesium content, and titrimetric methods (e.g., acid-base titration) to determine phenoxyacetate ions. For hydration analysis, thermogravimetric analysis (TGA) is critical to confirm the dihydrate structure by observing mass loss corresponding to two water molecules (≈10–12% mass loss at 100–150°C). X-ray diffraction (XRD) further verifies crystallinity and phase purity .

Q. What are the key safety protocols for handling Magnesium Phenoxyacetate Dihydrate?

Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Ensure adequate ventilation (e.g., fume hood) to prevent inhalation of fine particulates. Store in airtight containers at 2–25°C in a dry environment to prevent deliquescence or dehydration. Spills should be collected using inert absorbents (e.g., silica gel) and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the hydration state of Magnesium Phenoxyacetate Dihydrate influence its stability under varying thermal conditions?

Controlled dehydration studies using TGA-DSC coupled with variable-temperature XRD reveal that the dihydrate transitions to a monohydrate at 40–60°C and becomes anhydrous above 80°C. Kinetic analysis (e.g., Arrhenius modeling) can determine activation energies for dehydration steps. Stability under humidity is assessed via dynamic vapor sorption (DVS), which quantifies water absorption/desorption isotherms .

Q. What computational methods are suitable for modeling the electron density distribution in Magnesium Phenoxyacetate Dihydrate crystals?

Multipole refinement of high-resolution XRD data combined with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map charge density distribution. This reveals interatomic charge transfer between magnesium and phenoxyacetate ligands, as well as hydrogen-bonding networks involving water molecules. Software like Quantum ESPRESSO or VASP is recommended for periodic boundary condition simulations .

Q. How can researchers resolve contradictions in solubility data for Magnesium Phenoxyacetate Dihydrate across different solvents?

Systematic solubility studies should be conducted under standardized conditions (e.g., 25°C, inert atmosphere). Use UV-Vis spectroscopy or gravimetric analysis to measure solubility in polar (water, methanol) and nonpolar (ethyl acetate) solvents. Conflicting data may arise from polymorphic variations or impurities; thus, pair solubility tests with XRD and HPLC to confirm phase identity and purity .

Q. What experimental strategies mitigate hydrolysis of Magnesium Phenoxyacetate Dihydrate in aqueous solutions during biological assays?

Buffer solutions (e.g., phosphate or Tris-HCl) at pH 7.4 can stabilize the compound. Chelating agents like EDTA (0.1–1 mM) may reduce magnesium ion leaching. For long-term stability, lyophilize the compound and reconstitute in degassed solvents immediately before use. Monitor hydrolysis via NMR (e.g., <sup>1</sup>H or <sup>13</sup>C) to track phenoxyacetate degradation .

Q. How do intermolecular interactions in Magnesium Phenoxyacetate Dihydrate affect its coordination geometry?

Single-crystal XRD analysis reveals octahedral coordination of Mg<sup>2+</sup>, with phenoxyacetate oxygen atoms and water molecules as ligands. Hirshfeld surface analysis quantifies non-covalent interactions (e.g., O–H···O hydrogen bonds), while Raman spectroscopy identifies vibrational modes (e.g., Mg–O stretches at 400–500 cm<sup>−1</sup>) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.